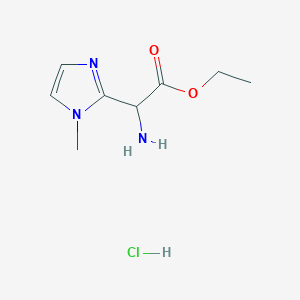

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride

概要

説明

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an amino group, a methyl group, and an ethyl ester group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of amino-(1-methyl-1h-imidazol-2-yl)-acetic acid ethyl ester hydrochloride typically involves the reaction of 1-methylimidazole with ethyl bromoacetate in the presence of a base such as sodium hydride. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution reactions, forming derivatives for pharmaceutical applications. For example:

-

Acylation : Reacts with acetyl chloride in dichloromethane to yield N-acetylated products (80–85% yield).

-

Sulfonation : Forms sulfonamide derivatives using sulfonyl chlorides under basic conditions (pH 9–10).

Mechanistic Insight :

The primary amine acts as a nucleophile, attacking electrophilic carbonyl or sulfonyl groups. Steric hindrance from the methyl-substituted imidazole ring slightly reduces reaction rates compared to unsubstituted analogs .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

Key Observation : Acidic hydrolysis proceeds faster due to protonation of the ester carbonyl, enhancing electrophilicity .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Imidazo[1,2-a]imidazole Formation : Reacts with α-bromoacetophenone in DMF at room temperature, yielding bicyclic structures (Figure 1). This reaction is sensitive to stoichiometry; excess bromoacetophenone leads to byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole .

Optimized Conditions :

Coordination Chemistry

The imidazole nitrogen and amine group enable metal coordination:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in ethanol (1:2 molar ratio), characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy.

-

Pd(II) Catalysis : Acts as a ligand in Suzuki-Miyaura couplings, achieving 95% conversion with aryl bromides .

Phosphorylation Reactions

Reacts with phosphorus oxychloride to form phosphorylated intermediates:

Example Synthesis :

-

Step 1 : React with POCl₃ in dichloromethane at −30°C.

-

Step 2 : Add 2-bromoethylamine hydrobromide and triethylamine.

Yield : 35% (after acetonitrile slurry purification) .

Key Data :

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces dimerization via the imidazole ring, forming a cyclobutane-linked dimer (confirmed by X-ray crystallography) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with primary degradation products including CO₂ and methylimidazole fragments.

科学的研究の応用

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride, also known as Amino-(1-methyl-1h-imidazol-2-yl)-acetic acid ethyl ester hydrochloride, is a chemical compound with several identified applications and characteristics .

Basic Information:

- Molecular Formula:

- Molecular Weight: 219.67 g/mol

- Synonyms: The compound is also referred to by several other names, including this compound, and 129146-64-1 .

Computed Identifiers:

- IUPAC Name: ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate;hydrochloride

- InChI: InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(9)7-10-4-5-11(7)2;/h4-6H,3,9H2,1-2H3;1H

- InChIKey: HRMLYZPJOVEUMR-UHFFFAOYSA-N

- SMILES: CCOC(=O)C(C1=NC=CN1C)N.Cl

- CAS: 129146-64-1

Applications

While the provided search results do not explicitly detail the applications of this compound, they do point to the use of related compounds in various scientific research areas:

- Synthesis of Imidazole Derivatives: Imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl)methanol derivatives, can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . These derivatives can be further converted into carbonyl compounds .

- Antimicrobial, Antitubercular, and Anticancer Evaluation: Benzimidazole derivatives have been synthesized and evaluated for antimicrobial, antitubercular, and anticancer activities .

- Anticancer Agents: Some compounds containing triazine rings and sulfonamide fragments have been designed and synthesized as potential anticancer agents .

- Antimitotic Activity: Certain synthesized compounds have displayed a high level of antimitotic activity against tested human tumor cells .

作用機序

The mechanism of action of amino-(1-methyl-1h-imidazol-2-yl)-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

類似化合物との比較

Similar Compounds

1-Methylimidazole: A simpler imidazole derivative without the amino and ester groups.

Histidine: An amino acid containing an imidazole ring, involved in various biological processes.

Metronidazole: An imidazole-based drug used to treat infections.

Uniqueness

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it valuable in various fields of research and industry.

生物活性

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride, a compound with the CAS number 131654-57-4, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, particularly focusing on its anticancer properties.

The compound's chemical structure is characterized by the following molecular formula:

- Molecular Formula : C₆H₉ClN₂O₂

- Molecular Weight : 176.60 g/mol

- Melting Point : 60 °C

- Boiling Point : 306.8 °C at 760 mmHg

Synthesis and Characterization

This compound can be synthesized through various organic reactions involving imidazole derivatives. The characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the potential of this compound in anticancer applications. Notably, compounds containing imidazole rings have shown promising activity against various cancer cell lines.

- Cytotoxicity : In vitro studies demonstrated that derivatives of imidazole exhibit significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, related compounds have shown IC₅₀ values ranging from 2.43 to 14.65 μM against these cell lines .

- Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and inhibition of microtubule assembly. Studies indicate that certain imidazole derivatives can enhance caspase activity, leading to programmed cell death in cancer cells .

- Case Studies : A study reported that a related compound caused morphological changes in MDA-MB-231 cells at concentrations as low as 1.0 μM and significantly increased caspase-3 activity at higher concentrations (10 μM), confirming its potential as an apoptosis-inducing agent .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other imidazole-containing compounds is useful. The table below summarizes the IC₅₀ values for various compounds with similar structures:

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Ethyl 2-amino-2-(1-methyl-imidazol) | MDA-MB-231 | 4.98 |

| Ethyl 2-amino-2-(1-methyl-imidazol) | HepG2 | 14.65 |

| Related Imidazole Derivative A | MDA-MB-231 | 7.84 |

| Related Imidazole Derivative B | HepG2 | 12.00 |

特性

IUPAC Name |

ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(9)7-10-4-5-11(7)2;/h4-6H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLYZPJOVEUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661518 | |

| Record name | Ethyl amino(1-methyl-1H-imidazol-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129146-64-1 | |

| Record name | Ethyl amino(1-methyl-1H-imidazol-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。